8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . PL is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound interacts with PL in a competitive manner, inhibiting its activity . The docking study confirmed the interaction of this compound with important active site amino acids of PL, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
By inhibiting PL, this compound affects the lipid metabolism pathway . PL is responsible for the breakdown of triglycerides into monoglycerides and free fatty acids. Inhibition of PL leads to reduced breakdown of dietary fats, which can help in the management of obesity .
Pharmacokinetics
The compound’s inhibitory activity against pl was found to be significant, with ic50 values in the micromolar range . This suggests that the compound may have good bioavailability and efficacy at relatively low concentrations.
Result of Action
The inhibition of PL by this compound leads to a decrease in the breakdown of dietary fats. This can result in a reduction in the absorption of dietary fats, which can help in weight management and the treatment of obesity .
Action Environment
The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study . This suggests that the compound’s action, efficacy, and stability are likely to be robust against environmental fluctuations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-2H-chromene-3-carboxylic acid.
Formation of Amide: The carboxylic acid is then reacted with N,N-dicyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Allylation: The final step involves the allylation of the amide using an allyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a pancreatic lipase inhibitor, which could be useful in the treatment of obesity.
Biological Studies: The compound’s ability to interact with various enzymes and proteins makes it a valuable tool in biochemical research.
Industrial Applications: Its unique chemical structure allows it to be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
N,N-dicyclohexylamide Derivatives: These compounds also contain the dicyclohexylamide moiety and exhibit similar chemical properties.
Uniqueness
8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the allyl group, dicyclohexylamide moiety, and chromene ring
Properties
IUPAC Name |
N,N-dicyclohexyl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-2-10-18-11-9-12-19-17-22(25(28)29-23(18)19)24(27)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h2,9,11-12,17,20-21H,1,3-8,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALIZQPDSBRDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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